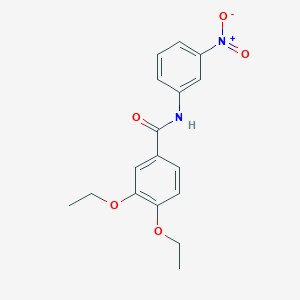

![molecular formula C16H12N4O2 B5882445 N-acetyl-N-(4-cyano-5H-pyrido[4,3-b]indol-3-yl)acetamide](/img/structure/B5882445.png)

N-acetyl-N-(4-cyano-5H-pyrido[4,3-b]indol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-acetyl-N-(4-cyano-5H-pyrido[4,3-b]indol-3-yl)acetamide, commonly known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells, leading to their death.

Mecanismo De Acción

CPI-613 targets the N-acetyl-N-(4-cyano-5H-pyrido[4,3-b]indol-3-yl)acetamide cycle in cancer cells by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes play a crucial role in the energy metabolism of cancer cells, and their inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. This ultimately leads to the death of cancer cells.

Biochemical and Physiological Effects:

CPI-613 has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, CPI-613 has been shown to modulate the immune system by increasing the activity of natural killer (NK) cells and T cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of CPI-613 is its specificity towards cancer cells, which makes it a promising candidate for cancer therapy. However, its low solubility and stability in aqueous solutions can pose a challenge for its formulation and delivery. Moreover, the high cost of synthesis and purification of CPI-613 can limit its availability for research purposes.

Direcciones Futuras

There are several future directions for the research and development of CPI-613. One direction is the optimization of its formulation and delivery for clinical use. Another direction is the identification of biomarkers that can predict the response of cancer cells to CPI-613. Moreover, the combination of CPI-613 with other anticancer agents and immunotherapies can be explored to enhance its efficacy. Finally, the elucidation of the molecular mechanisms underlying the anticancer activity of CPI-613 can lead to the discovery of new targets for cancer therapy.

Métodos De Síntesis

CPI-613 is synthesized from 2-amino-4-cyano-5H-pyrido[4,3-b]indole and acetyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature for 24 hours, followed by purification using column chromatography. The yield of the reaction is around 50%.

Aplicaciones Científicas De Investigación

CPI-613 has been extensively studied for its anticancer activity in various preclinical and clinical models. It has shown potent cytotoxicity against a wide range of cancer cell lines, including pancreatic cancer, leukemia, lymphoma, and ovarian cancer. CPI-613 has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models.

Propiedades

IUPAC Name |

N-acetyl-N-(4-cyano-5H-pyrido[4,3-b]indol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2/c1-9(21)20(10(2)22)16-12(7-17)15-13(8-18-16)11-5-3-4-6-14(11)19-15/h3-6,8,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOUNCQWUFDVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=NC=C2C3=CC=CC=C3NC2=C1C#N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acetyl-N-(4-cyano-5H-pyrido[4,3-b]indol-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5882411.png)

![N-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenyl}acetamide](/img/structure/B5882422.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzothiazol-6-yl)urea](/img/structure/B5882443.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5882454.png)

![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5882461.png)